molecular formula C20H26N2O5 B2776471 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 898457-47-1

2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2776471
CAS RN: 898457-47-1
M. Wt: 374.437
InChI Key: YEGHSTNYUHNSJE-UHFFFAOYSA-N
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Description

2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H26N2O5 and its molecular weight is 374.437. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound , related to isoquinoline derivatives, has been explored for its potential in the synthesis and antitumor activity studies. Isoquinoline derivatives have been synthesized and tested for cytostatic activity in vitro using various cancer cell lines. For example, some isoquinoline derivatives have shown inhibition of cell proliferation at significant concentrations, indicating potential antitumor activity (Ambros, Angerer, & Wiegrebe, 1988).

Facile Synthesis Routes

Research into efficient synthesis routes for compounds similar to the one has led to the development of high-yielding cyclization processes. These processes facilitate the synthesis of complex structures, such as crispine A, from readily available precursors, highlighting the versatility and potential of these compounds in chemical synthesis (King, 2007).

Structural and Property Studies

Studies have also focused on the structural aspects and properties of related compounds, including their reactions with mineral acids to form gels or crystalline solids. This research provides insight into the chemical behavior and potential applications of these compounds in creating materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

Reactivity and Synthesis of New Structures

Further research has explored the reactivity of similar compounds, leading to the discovery of new chemical transformations and the synthesis of new structures. These findings open up possibilities for developing novel compounds with potential biological or material applications (Sirakanyan et al., 2015).

Potential for Novel Antibiotics

The search for new antibiotics has also involved compounds related to 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide. For instance, the discovery of new natural products with significant biological activity against bacteria and fungi from cultures of Janibacter limosus, including a tetrahydroquinoline derivative, suggests potential applications in developing new antimicrobial agents (Asolkar et al., 2004).

properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3,6-9,15H,2,4-5,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHSTNYUHNSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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